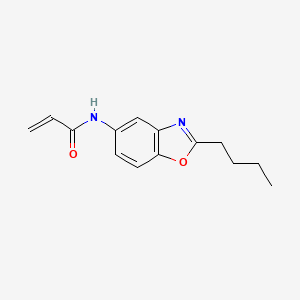
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide" is a derivative of benzamide with a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This compound is part of a broader class of benzamide derivatives that have been extensively studied due to their potential biological and pharmacological properties, including anticancer, antifungal, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the formation of Schiff's bases, which are typically synthesized under microwave irradiation, providing a facile and solvent-free method . Other methods include base-catalyzed cyclization reactions and reductions of corresponding imino derivatives . The structures of these compounds are usually confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as elemental analysis .
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those with a thiazole ring, is often characterized by X-ray diffraction studies. These studies reveal the presence of various intermolecular interactions, such as hydrogen bonding and π-π interactions, which can influence the compound's stability and biological activity . Hirshfeld surface analysis and DFT calculations are also employed to understand the intermolecular interactions and energy frameworks within the crystal structure .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including interactions with enzymes and proteins that are relevant to their biological activity. For instance, some benzamide derivatives have been shown to inhibit alkaline phosphatases and ecto-5'-nucleotidases, which are enzymes involved in nucleotide metabolism . The reactivity of these compounds with biological targets is of considerable interest for medicinal chemistry applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, fluorescence characteristics, and gelation behavior, are influenced by the presence of different functional groups and substituents on the benzamide and thiazole rings . For example, the introduction of methyl groups and the formation of BF2 complexes can affect the photophysical properties, including fluorescence and aggregation-induced emission effects . The gelation behavior of certain derivatives is driven by non-covalent interactions, such as hydrogen bonding and S=O interactions, which are critical for the formation of supramolecular gels .
Applications De Recherche Scientifique
DNA Interaction and Drug Design
Compounds related to benzimidazole and thiazole derivatives, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property makes them invaluable in various applications including fluorescent DNA staining, chromosome analysis, and as models for drug design targeting DNA interactions (Issar & Kakkar, 2013).
Synthetic Methodologies
The synthetic versatility of o-phenylenediamines for producing benzimidazoles, quinoxalines, and benzodiazepines highlights the importance of such compounds in medicinal chemistry. These methodologies pave the way for the development of novel therapeutic agents with enhanced biological activities (Ibrahim, 2011).
Antioxidant and Anti-inflammatory Agents
Benzofused thiazole derivatives have been evaluated for their potential as antioxidant and anti-inflammatory agents. This indicates the broader applicability of thiazole derivatives in developing therapeutic agents for conditions associated with oxidative stress and inflammation (Raut et al., 2020).
Pharmacological Activities
Benzothiazole and its derivatives exhibit a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor effects. This diversity underscores the potential of benzothiazole scaffold as a versatile moiety in drug development (Sumit, Kumar, & Mishra, 2020).
Molecular Docking and Drug Development
Studies involving molecular docking of benzofused thiazole derivatives to evaluate their antioxidant and anti-inflammatory activities suggest the utility of computational methods in rational drug design, further highlighting the potential of thiazole derivatives in therapeutic applications (Raut et al., 2020).
Mécanisme D'action
Target of Action
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic compound that belongs to the group of azole heterocycles Thiazoles, the group to which this compound belongs, are known to have diverse biological activities and can interact with a variety of biological targets .
Mode of Action
Thiazoles are known to interact with their targets in a variety of ways, leading to different biological effects . The interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Thiazoles are known to affect a variety of biochemical pathways, leading to their diverse biological activities . The exact pathways affected by this compound and their downstream effects would need further investigation.
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of this compound.
Result of Action
Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would need further investigation.
Propriétés
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12-15(13-8-4-2-5-9-13)18-17(21-12)19-16(20)14-10-6-3-7-11-14/h2-11H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDWJUVPUQRCBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2498512.png)
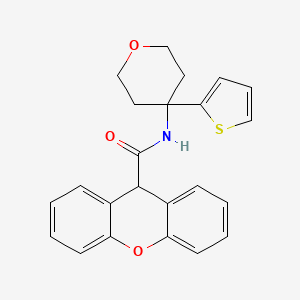
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2498516.png)

![2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B2498519.png)

![N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2498523.png)
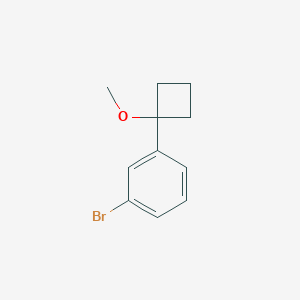
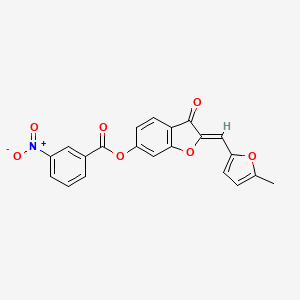
![(E)-4-(Dimethylamino)-N-[(4-hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2498528.png)
![methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2498529.png)
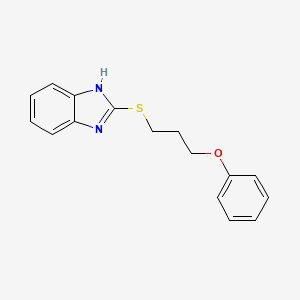
![tert-Butyl 2-formyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2498532.png)
